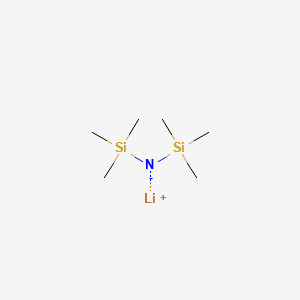
Bis(triméthylsilyl)amidure de lithium
Vue d'ensemble
Description
Lithium bis(trimethylsilyl)amide (LBTMS) is an organosilicon compound with the chemical formula LiN(SiMe3)2. It is a colorless liquid at room temperature and is soluble in many organic solvents. LBTMS is widely used as an intermediate in organic synthesis and as a catalyst in a variety of reactions. It has also been used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Comme une base forte non-nucléophile
LiHMDS sert de base forte non-nucléophile en chimie organique. Son encombrement stérique et sa basicité inférieure par rapport à d'autres bases de lithium comme LDA en font un choix idéal pour certaines réactions de déprotonation. Il est particulièrement utile dans la formation de divers composés organolithium, y compris les acétylures et les énolates de lithium, qui sont essentiels dans les réactions de formation de liaisons carbone-carbone telles que l'alkylation de Fráter–Seebach et les condensations de Claisen mixtes .
Comme un ligand en chimie de coordination
En chimie de coordination, LiHMDS agit comme un ligand en raison de sa capacité à donner des électrons de son atome d'azote aux centres métalliques. Cette propriété est exploitée dans la synthèse de catalyseurs métalliques complexes qui peuvent faciliter une variété de réactions chimiques, y compris la polymérisation et l'hydroamination .
Dans la synthèse de composés hétérocycliques
LiHMDS est utilisé dans le développement de nouvelles méthodologies synthétiques pour les composés hétérocycliques. Il est utilisé pour la déprotonation de substrats, permettant des réactions de cyclisation ou de substitution subséquentes qui conduisent à la formation de diverses structures hétérocycliques .
Pour la préparation d'énolates
Le composé est essentiel dans la génération d'énolates, qui sont des intermédiaires clés dans la synthèse de précurseurs de lactones, de pyranones et de cyclohexanes. Ces énolates peuvent subir d'autres réactions pour produire une variété de molécules organiques complexes .
Dans les nouvelles synthèses de thiadiazoles
LiHMDS est utilisé dans une nouvelle synthèse en trois étapes de 1,2,5-thiadiazoles disubstitués. Ce processus implique l'utilisation de LiHMDS pour initier des réactions qui conduisent à la formation de ces composés cycliques soufre-azote, qui ont des applications significatives en pharmacologie et en science des matériaux .
Comme un catalyseur dans la synthèse de phosphaguanidines
Les propriétés basiques de LiHMDS sont utilisées pour catalyser l'addition de liaisons P-H de phosphines aux carbodiimides, conduisant à la formation de phosphaguanidines. Ces composés ont des applications potentielles dans divers domaines, y compris la chimie médicinale .
Dans les procédés de dépôt en phase vapeur par atomes (ALD)
LiHMDS sert de précurseur de lithium pour l'ALD de Li4Ti5O12 texturé comme matériau d'anode pour les batteries à film mince à charge ultra-rapide Li-ion. Cette application souligne son rôle dans la synthèse de matériaux avancés et les technologies de stockage d'énergie .
Comme un piégeur dans les applications électrochimiques
En électrochimie, LiHMDS agit comme un piégeur pour l'acide fluorhydrique. Il forme une interphase cathode|électrolyte (CEI) électrochimiquement robuste et supprime les réactions secondaires avec la solution d'électrolyte, améliorant les performances et la longévité des batteries .
Mécanisme D'action
Target of Action
Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a lithiated organosilicon compound . Its primary targets are protons in organic compounds, as it is primarily used as a strong non-nucleophilic base . It is also used as a ligand .
Mode of Action
LiHMDS interacts with its targets by deprotonating them . This interaction results in the formation of various organolithium compounds, including acetylides or lithium enolates . It is relatively more sterically hindered and hence less nucleophilic than other lithium bases .
Biochemical Pathways
LiHMDS is often used in organic chemistry to form various organolithium compounds . It finds use in a range of coupling reactions, particularly carbon-carbon bond-forming reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations . An alternative synthesis of tetrasulfur tetranitride entails the use of S(N(Si(CH3)3)2)2 as a precursor with pre-formed S–N bonds .
Pharmacokinetics
It is worth noting that it is soluble in most nonpolar solvents such as aromatic hydrocarbons, hexanes, and thf .
Result of Action
The result of LiHMDS’s action is the formation of various organolithium compounds, including acetylides or lithium enolates . These compounds are often used in further chemical reactions.
Action Environment
LiHMDS is unstable in air and catches fire when compressed, but it is stable in an atmosphere of nitrogen . It decomposes in water but is soluble in most aprotic solvents . Therefore, the environment significantly influences the action, efficacy, and stability of LiHMDS.
Analyse Biochimique
Biochemical Properties
Lithium bis(trimethylsilyl)amide plays a significant role in biochemical reactions, primarily due to its strong basicity and non-nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating deprotonation reactions and base-catalyzed processes. For instance, it is used to form organolithium compounds, including acetylides and lithium enolates, which are crucial intermediates in organic synthesis . The compound’s interaction with biomolecules often involves the abstraction of protons, leading to the formation of reactive intermediates that participate in subsequent biochemical transformations.
Cellular Effects
The effects of lithium bis(trimethylsilyl)amide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong basicity can lead to the deprotonation of cellular components, affecting the overall cellular environment. Additionally, lithium bis(trimethylsilyl)amide can interact with cellular proteins and enzymes, modulating their activity and impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, lithium bis(trimethylsilyl)amide exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s strong basicity allows it to deprotonate substrates, generating reactive intermediates that participate in various biochemical reactions. Additionally, lithium bis(trimethylsilyl)amide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium bis(trimethylsilyl)amide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Lithium bis(trimethylsilyl)amide is known to be stable under anhydrous conditions but can decompose in the presence of moisture . Long-term exposure to the compound in in vitro or in vivo studies may lead to alterations in cellular processes, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of lithium bis(trimethylsilyl)amide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At high doses, lithium bis(trimethylsilyl)amide can cause toxic or adverse effects, including tissue damage and disruption of normal cellular function . Threshold effects observed in these studies highlight the importance of dosage optimization to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
Lithium bis(trimethylsilyl)amide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound can participate in deprotonation reactions, leading to the formation of reactive intermediates that are further metabolized by cellular enzymes . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of lithium bis(trimethylsilyl)amide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its distribution within different cellular compartments . Additionally, lithium bis(trimethylsilyl)amide can bind to specific proteins, affecting its localization and accumulation within cells and tissues.
Subcellular Localization
Lithium bis(trimethylsilyl)amide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity within the cell.
Propriétés
IUPAC Name |
lithium;bis(trimethylsilyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNESATAKKCNGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)[N-][Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18LiNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
999-97-3 (Parent) | |
| Record name | Lithium bis(trimethylsilyl)amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044426 | |
| Record name | Hexamethyldisilazane lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium bis(trimethylsilyl)amide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21119 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4039-32-1 | |
| Record name | Lithium bis(trimethylsilyl)amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexamethyldisilazane lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithiumbis(trimethylsilyl)amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM HEXAMETHYLDISILAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC4N1I108M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4S,5S,6S)-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1225573.png)
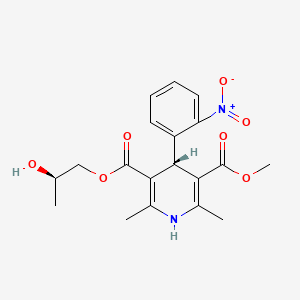
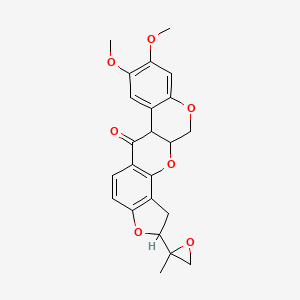
![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)
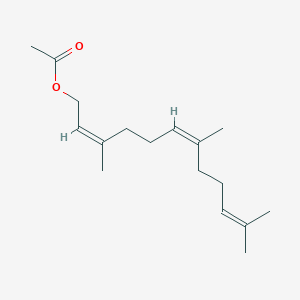
![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]propanoic acid](/img/structure/B1225584.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B1225585.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)
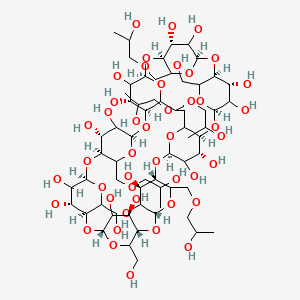
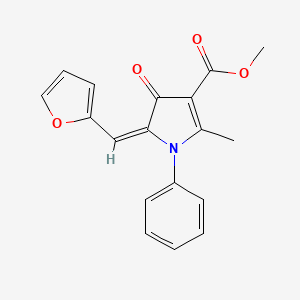
![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225595.png)